molecular formula C6H5Li3O7 B077019 Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate CAS No. 10377-38-5

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate

Cat. No.: B077019
CAS No.: 10377-38-5
M. Wt: 210.0 g/mol
InChI Key: WJSIUCDMWSDDCE-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium citrate can be synthesized by reacting lithium carbonate with citric acid. The reaction typically involves dissolving lithium carbonate in water and then adding citric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of lithium citrate and carbon dioxide gas as a byproduct .

Industrial Production Methods: In industrial settings, lithium citrate is produced by a similar method but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Lithium citrate undergoes various chemical reactions, including:

    Oxidation: Lithium citrate can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions involving lithium citrate are rare.

    Substitution: Lithium citrate can participate in substitution reactions where the lithium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents can be used to oxidize lithium citrate.

    Reducing Agents: Reducing agents are not commonly used with lithium citrate.

    Substitution Reagents: Various cations can be used to replace lithium ions in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different citrate salts depending on the cation used .

Scientific Research Applications

Lithium citrate has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of lithium citrate as a mood stabilizer is not fully understood. it is believed to involve several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Lithium citrate is unique in its specific use in certain formulations and its historical significance in the beverage industry. Its solubility and bioavailability also differ from other lithium salts, making it a preferred choice in certain medical treatments .

Properties

IUPAC Name

trilithium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
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InChI

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIUCDMWSDDCE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li3O7
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

Record name Lithium citrate anhydrous
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Record name Citric acid, lithium salt
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DSSTOX Substance ID

DTXSID70883185
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Molecular Weight

210.0 g/mol
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Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]
Record name Lithium citrate
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Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.
Record name Lithium citrate
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CAS No.

919-16-4, 10377-38-5
Record name Lithium citrate anhydrous
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Record name Citric acid, lithium salt
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Record name Lithium citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Record name Trilithium citrate
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Record name LITHIUM CITRATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Reactant of Route 2
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Reactant of Route 3
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Reactant of Route 4
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Reactant of Route 5
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Reactant of Route 6
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate

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